molecular formula C14H16BrN3O3 B2757152 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide CAS No. 1790197-87-3

5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Cat. No.: B2757152
CAS No.: 1790197-87-3
M. Wt: 354.204
InChI Key: AEKRSADFKQKYBL-UHFFFAOYSA-N
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Description

5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and an oxane moiety, making it a complex and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the oxane moiety, and the bromination of the furan ring. Common reagents used in these reactions include bromine, oxane derivatives, and pyrazole precursors. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as n-butyllithium and phenylmagnesium bromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
  • 5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids
  • 5-bromo derivatives of indole phytoalexins

Uniqueness

5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKRSADFKQKYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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